molecular formula C18H38N2 B066940 (1S,2S)-1-N,2-N-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine CAS No. 189152-00-9

(1S,2S)-1-N,2-N-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine

Cat. No.: B066940
CAS No.: 189152-00-9
M. Wt: 282.5 g/mol
InChI Key: QMXBPISHDZOHRJ-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1S,2S)-1-N,2-N-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine” is a chemical compound with the molecular formula C20H42N2 . It has a molecular weight of 310.57 . This compound is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexane ring with two amine groups attached. Each of these amine groups is further substituted with dimethylbutyl groups . The specific stereochemistry is indicated by the (1S,2S) designation .


Physical And Chemical Properties Analysis

This compound is a clear liquid at 20 degrees Celsius . It has a specific gravity of 0.87 at 20/20 and a boiling point of 145 degrees Celsius at 5 mmHg . The specific rotation [a]20/D is +29.0 to +35.0 degrees (C=1, CHCl3) .

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. As it is used for proteomics research , it may interact with proteins in some way, but the specifics would depend on the context of the research.

Safety and Hazards

This compound is classified as a skin irritant and serious eye irritant . Precautions should be taken when handling, including wearing protective gloves, eye protection, and face protection . If skin or eye irritation occurs, medical advice should be sought .

Future Directions

The future directions for this compound are not specified in the search results. Given its use in proteomics research , it may continue to be used in this field or potentially in related areas of biochemical research.

Properties

IUPAC Name

(1S,2S)-1-N,2-N-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38N2/c1-17(2,3)11-13-19-15-9-7-8-10-16(15)20-14-12-18(4,5)6/h15-16,19-20H,7-14H2,1-6H3/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXBPISHDZOHRJ-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCNC1CCCCC1NCCC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CCN[C@H]1CCCC[C@@H]1NCCC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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